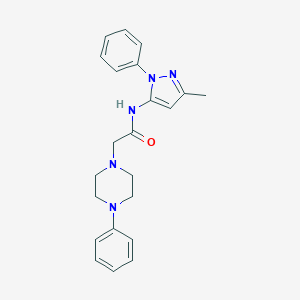![molecular formula C26H19ClN6O3 B292834 N-(3-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarboxamide](/img/structure/B292834.png)
N-(3-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarboxamide, also known as CDK9 inhibitor, is a compound that has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment. CDK9 is a protein kinase that plays a crucial role in transcriptional regulation and cell cycle progression. Inhibition of CDK9 has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
作用机制
N-(3-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarboxamide inhibitor works by inhibiting the activity of N-(3-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarboxamide, which is a protein kinase that plays a crucial role in transcriptional regulation and cell cycle progression. N-(3-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarboxamide is required for the activation of RNA polymerase II, which is responsible for the transcription of genes involved in cell proliferation and survival. Inhibition of N-(3-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarboxamide leads to the downregulation of these genes, which induces apoptosis in cancer cells and inhibits tumor growth.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarboxamide inhibitor has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. It has also been shown to inhibit the replication of viral infections, such as HIV and hepatitis B. N-(3-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarboxamide inhibitor has minimal toxicity to normal cells and tissues, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
N-(3-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarboxamide inhibitor has several advantages for lab experiments. It is easy to synthesize and has high purity, making it a reliable tool for studying the role of N-(3-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarboxamide in transcriptional regulation and cell cycle progression. N-(3-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarboxamide inhibitor has also been shown to have minimal toxicity to normal cells and tissues, making it a safe tool for studying the effects of N-(3-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarboxamide inhibition in vivo.
One limitation of N-(3-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarboxamide inhibitor is its specificity. N-(3-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarboxamide inhibitor may also inhibit other kinases that play a role in transcriptional regulation and cell cycle progression, leading to off-target effects. Therefore, it is important to carefully design experiments to ensure that the observed effects are due to N-(3-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarboxamide inhibition and not off-target effects.
未来方向
For N-(3-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarboxamide inhibitor include the development of more potent and specific inhibitors and the evaluation of combination therapies with other cancer drugs.
合成方法
The synthesis of N-(3-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarboxamide inhibitor involves the reaction of 3-chloroaniline, 2-acetylpyridine, and cyanoacetic acid hydrazide in the presence of a catalyst. The reaction produces the intermediate compound, which is then treated with diphenylphosphoryl azide to form the final product. The synthesis method has been optimized to produce high yields of the compound with minimal impurities.
科学研究应用
N-(3-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarboxamide inhibitor has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. N-(3-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarboxamide inhibitor has also been studied for its potential use in the treatment of viral infections, such as HIV and hepatitis B.
属性
分子式 |
C26H19ClN6O3 |
|---|---|
分子量 |
498.9 g/mol |
IUPAC 名称 |
1-(3-chlorophenyl)-3-[[2-(5-cyano-6-oxo-3,4-diphenylpyridazin-1-yl)acetyl]amino]urea |
InChI |
InChI=1S/C26H19ClN6O3/c27-19-12-7-13-20(14-19)29-26(36)31-30-22(34)16-33-25(35)21(15-28)23(17-8-3-1-4-9-17)24(32-33)18-10-5-2-6-11-18/h1-14H,16H2,(H,30,34)(H2,29,31,36) |
InChI 键 |
MZTZKWAPHBAUAJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N=C2C3=CC=CC=C3)CC(=O)NNC(=O)NC4=CC(=CC=C4)Cl)C#N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N=C2C3=CC=CC=C3)CC(=O)NNC(=O)NC4=CC(=CC=C4)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B292752.png)
![7-Ethoxy-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B292754.png)
![3-(4-chlorobenzyl)-7-ethoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B292755.png)
![3-benzyl-7-ethoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B292756.png)
![13-(furan-2-yl)-11-(4-methylphenyl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B292758.png)
![7,9-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B292760.png)
![ethyl 1-phenyl-5-[({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B292761.png)
![ethyl 5-[({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B292763.png)

![12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one](/img/structure/B292766.png)
![methyl 7-methyl-3-oxo-5-(2-thienyl)-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292768.png)

![5-(2,4-dichlorophenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B292775.png)
![2-benzylsulfanyl-5-(2,4-dichlorophenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B292776.png)